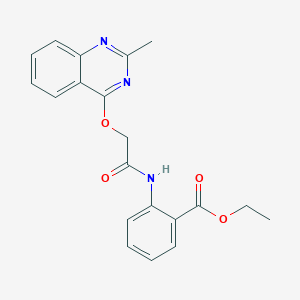

![molecular formula C17H21NO2S B2594264 (5Z)-5-[(4-heptylphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 477856-75-0](/img/structure/B2594264.png)

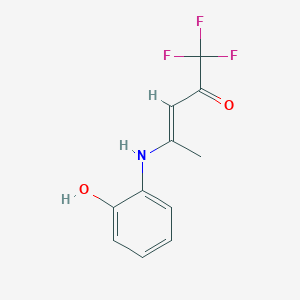

(5Z)-5-[(4-heptylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5Z)-5-[(4-heptylphenyl)methylidene]-1,3-thiazolidine-2,4-dione” is a complex organic molecule. It is also known as C7BZO . The molecule has a molecular formula of C21H37NO4S and a molecular weight of 399.59 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a methylidene group and a thiazolidine-2,4-dione core. The methylidene group consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .Physical And Chemical Properties Analysis

The compound has a molecular formula of C21H37NO4S and a molecular weight of 399.59 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications

Antiproliferative Activity Against Cancer Cell Lines

Thiazolidinedione derivatives have shown promising antiproliferative activities against various human cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2. The presence of specific substituents, such as the nitro group on the thiazolidinone moiety and the positioning of aryl rings, plays a significant role in enhancing antiproliferative effects (Chandrappa et al., 2008).

Antimicrobial Activity

Several synthesized thiazolidinedione derivatives, particularly those with heterocyclic models derived from drug-like molecules, exhibit notable antibacterial and antifungal activities. These activities are attributed to the structural diversity achieved by combining biologically active molecules with a thiazolidinedione ring (Mohanty et al., 2015).

Corrosion Inhibition

Thiazolidinedione derivatives have been investigated as corrosion inhibitors for mild steel in acidic solutions, demonstrating significant efficiency. Their effectiveness is attributed to the adsorption of these molecules on the metal surface, which follows the Langmuir adsorption isotherm model (Yadav et al., 2015).

Aldose Reductase Inhibition

Derivatives of thiazolidinedione, specifically those with aryl and alkyl groups at the 5-position, have been synthesized and shown potent inhibitory activity against aldose reductase. This enzyme plays a crucial role in diabetic complications, making these derivatives potential candidates for managing diabetes-related conditions (Sohda et al., 1982).

Synthesis and Biological Activity Exploration

The synthesis of novel thiazolidinedione derivatives has led to the discovery of compounds with diverse biological activities, including hypoglycemic and hypolipidemic effects in diabetes models. These findings open avenues for further pharmacological studies to explore their potential as therapeutic agents (Kim et al., 2004).

properties

IUPAC Name |

(5Z)-5-[(4-heptylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-2-3-4-5-6-7-13-8-10-14(11-9-13)12-15-16(19)18-17(20)21-15/h8-12H,2-7H2,1H3,(H,18,19,20)/b15-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHWRTCJCQPZEW-QINSGFPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2594184.png)

![4-N-[(5-Chloropyrazin-2-yl)methyl]benzene-1,4-dicarboxamide](/img/structure/B2594189.png)

![2-[(2-methylphenoxy)methyl]-1-propyl-1H-benzimidazole](/img/structure/B2594190.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2594191.png)

![4-butoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2594192.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2594194.png)

![(1R,4S,6R)-3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B2594201.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-cyclopentyl-2-oxopyrrolidine-3-carboxamide;hydrochloride](/img/structure/B2594203.png)